molecular formula C12H13BrF3NO B8123378 4-(3-Bromo-5-trifluoromethyl-benzyl)-morpholine

4-(3-Bromo-5-trifluoromethyl-benzyl)-morpholine

Cat. No.: B8123378
M. Wt: 324.14 g/mol
InChI Key: KVUVCTDLZSIAJJ-UHFFFAOYSA-N
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Description

4-(3-Bromo-5-trifluoromethyl-benzyl)-morpholine is an organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a morpholine ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and biological activity. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromo-5-trifluoromethyl-benzyl)-morpholine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-5-trifluoromethyl-benzyl)-morpholine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups within the molecule.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) and elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative, while oxidation might introduce a carbonyl group.

Scientific Research Applications

4-(3-Bromo-5-trifluoromethyl-benzyl)-morpholine has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.

    Materials Science: Its electron-withdrawing trifluoromethyl group can be exploited in the development of advanced materials with specific electronic properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(3-Bromo-5-trifluoromethyl-benzyl)-morpholine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by influencing its electronic properties and steric interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Chloro-5-trifluoromethyl-benzyl)-morpholine: Similar structure but with a chlorine atom instead of bromine.

    4-(3-Bromo-5-methyl-benzyl)-morpholine: Similar structure but with a methyl group instead of trifluoromethyl.

    4-(3-Bromo-5-trifluoromethyl-phenyl)-morpholine: Similar structure but without the benzyl linkage.

Uniqueness

4-(3-Bromo-5-trifluoromethyl-benzyl)-morpholine is unique due to the combination of the bromine atom and the trifluoromethyl group, which imparts distinct electronic and steric properties

Biological Activity

4-(3-Bromo-5-trifluoromethyl-benzyl)-morpholine is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. The presence of the trifluoromethyl group and the morpholine ring suggests that this compound may interact with various biological targets, influencing processes such as enzyme inhibition and receptor modulation.

The molecular formula for this compound is C11H11BrF3NOC_{11}H_{11}BrF_3NO. Its structure includes a morpholine ring, a bromine atom, and a trifluoromethyl-substituted benzyl moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The bromine atom and the morpholine structure play significant roles in binding, potentially leading to inhibition or modulation of target functions. This interaction can affect various signaling pathways, contributing to the compound's pharmacological effects .

Enzyme Inhibition

Research indicates that compounds with similar structures can act as effective enzyme inhibitors. For instance, studies have shown that trifluoromethyl-substituted compounds can enhance potency against certain enzymes by altering their binding affinities. This suggests that this compound may exhibit similar properties, particularly in inhibiting enzymes involved in metabolic pathways relevant to diseases such as cancer and neurological disorders .

Anticancer Potential

Recent studies have highlighted the anticancer potential of related compounds. For example, 1-[3-(trifluoromethyl)benzyl]urea has demonstrated significant inhibitory effects on cell proliferation in various cancer cell lines. The mechanism involves inhibition of matrix metalloproteinases (MMPs), which are crucial for tumor progression and metastasis. It is plausible that this compound may exhibit similar anticancer properties through its interactions with MMPs or other relevant targets .

Study on Enzyme Interaction

A study focusing on the structure-activity relationship (SAR) of fluorinated compounds revealed that the trifluoromethyl group enhances binding affinity to specific enzymes. In vitro assays demonstrated that modifications in the molecular structure significantly influenced enzyme inhibition rates. This insight suggests that this compound could be optimized for better efficacy in enzyme inhibition through strategic structural modifications .

Cytotoxicity Assessment

In vitro cytotoxicity studies are essential for evaluating the potential therapeutic applications of new compounds. For instance, related compounds have shown IC50 values indicating effective growth inhibition in cancer cell lines after treatment over specific time periods. Such results provide a framework for assessing the efficacy of this compound against various cancer types, supporting further investigation into its therapeutic potential .

Data Tables

Activity IC50 (µM) Target Reference
Enzyme Inhibition0.088 - 1.19PfATP4 (antimalarial target)
Anticancer Activity9.22 ± 0.17HeLa cells (cervical cancer)
MMP Inhibition-MMP-2, MMP-9

Properties

IUPAC Name

4-[[3-bromo-5-(trifluoromethyl)phenyl]methyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrF3NO/c13-11-6-9(5-10(7-11)12(14,15)16)8-17-1-3-18-4-2-17/h5-7H,1-4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVUVCTDLZSIAJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=CC(=C2)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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